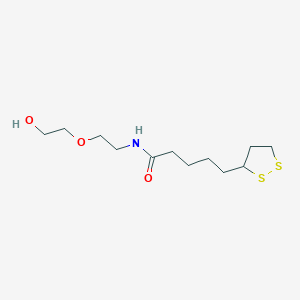
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide is a compound that features a dithiolane ring, a hydroxyethoxy group, and a pentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: Reduction reactions can break the dithiolane ring to form thiols.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted compounds from nucleophilic substitution.
Aplicaciones Científicas De Investigación
5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide involves its interaction with molecular targets through its dithiolane ring and hydroxyethoxy group. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dithiolane-containing molecules and hydroxyethoxy-substituted amides. Examples include:
- 5-(1,2-Dithiolan-3-yl)pentanamide
- N-(2-(2-hydroxyethoxy)ethyl)pentanamide
Uniqueness
The uniqueness of 5-(1,2-Dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)pentanamide lies in its combination of a dithiolane ring and a hydroxyethoxy group, which provides distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H23NO3S2 |
|---|---|
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
5-(dithiolan-3-yl)-N-[2-(2-hydroxyethoxy)ethyl]pentanamide |
InChI |
InChI=1S/C12H23NO3S2/c14-7-9-16-8-6-13-12(15)4-2-1-3-11-5-10-17-18-11/h11,14H,1-10H2,(H,13,15) |
Clave InChI |
KDBSHANLYVNHGI-UHFFFAOYSA-N |
SMILES canónico |
C1CSSC1CCCCC(=O)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


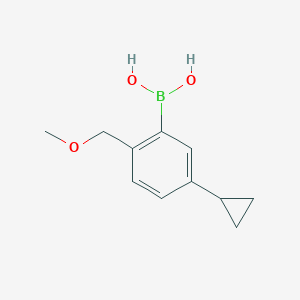
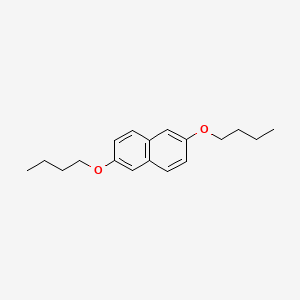


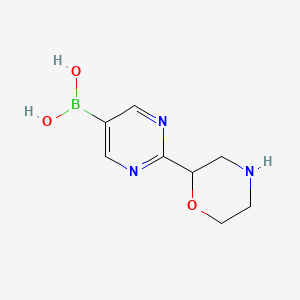
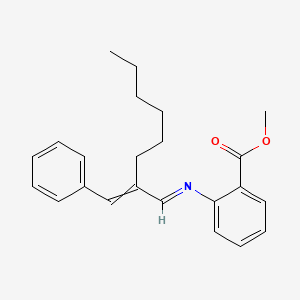
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)


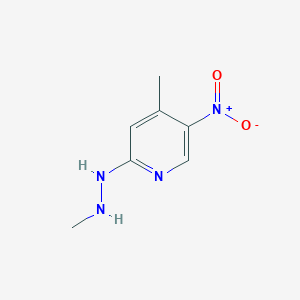
![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)

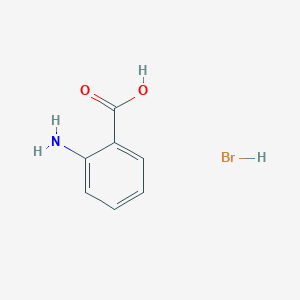
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
